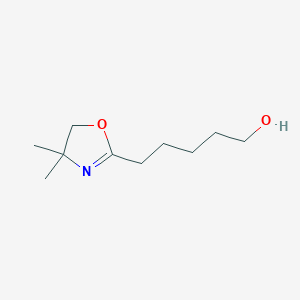
5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol is a chemical compound belonging to the oxazoline class. It is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms. This compound has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol typically involves the reaction of 4,4-dimethyl-4,5-dihydrooxazole with a suitable pentan-1-ol derivative. One common method involves the use of a Grignard reagent, where the oxazoline ring is formed through the reaction of a nitrile with an alcohol in the presence of a base . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazoline ring can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
- 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate
- N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)amine
Uniqueness
5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol is unique due to its specific structural features, such as the presence of both an oxazoline ring and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propiedades
Número CAS |
58241-40-0 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pentan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-10(2)8-13-9(11-10)6-4-3-5-7-12/h12H,3-8H2,1-2H3 |
Clave InChI |
IQHCAIOYGABAKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)CCCCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)
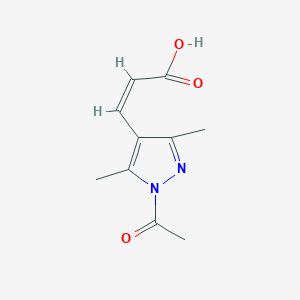
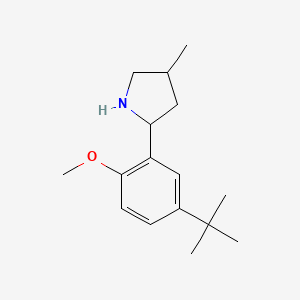

![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
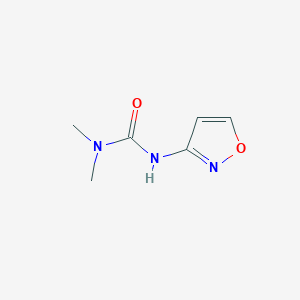
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)


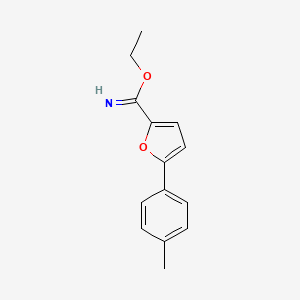
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)



